Acid red 88

Overview

Description

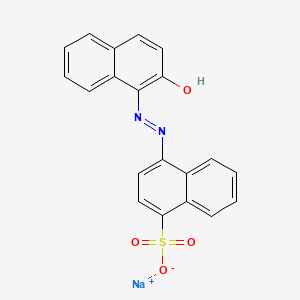

Acid Red 88 is an anionic dye with potentially useful photocatalytic research applications . It is used as a colorant, which means it helps give products like makeup and lotions their desired colors .

Synthesis Analysis

Acid Red 88 can be obtained by azo coupling of naphthionic acid and 2-naphthol . It vitrifies when cooled or salted out of the solution .

Molecular Structure Analysis

The chemical formula of Acid Red 88 is C20H13N2NaO4S . Its exact mass is 400.05 and its molecular weight is 400.380 .

Chemical Reactions Analysis

Acid Red 88 is used in the textile industry as a dye . It can also be used for research in photocatalysis . A study has shown that a magnetic graphene oxide/cationic hydrogel nanocomposite (MGO–CH) was synthesized and characterized for Acid Red 88 removal .

Physical And Chemical Properties Analysis

Acid Red 88 appears as a vivid, dark red, opaque, vitreous solid . It is slightly soluble in acetone, soluble in ethanol, water, and soluble fiber element .

Scientific Research Applications

Water Contamination Treatment

Acid red 88 (AR88) is often found in industrial effluents, particularly from the textile industry. A study has developed a zeolite/chitosan hydrogel as an adsorbent to remove AR88 from aqueous solutions . The hydrogel showed an impressive adsorption capacity of 332.48 mg/g in just 1 minute , highlighting its potential for rapid water decontamination.

Advanced Oxidation Processes

The removal of AR88 using Fenton-based processes has been optimized through a statistical model known as the Box-Behnken design . This approach identified the photo-Fenton process as highly efficient, achieving up to 98.4% removal of AR88, which underscores its application in treating dye-contaminated wastewater.

Photocatalysis Research

AR88 serves as a subject for photocatalysis research, where it is used as a degradation object. This application is crucial for understanding the breakdown of complex organic compounds in the presence of light, which can lead to the development of new methods for environmental cleanup .

Dye Synthesis and Application

As a dye, AR88 is synthesized through azo coupling and is widely used in the textile industry. Its application extends to coloring fabrics, leather, and even in the food and pharmaceutical sectors .

Environmental Impact Studies

Research on AR88 also includes studying its environmental impact, particularly how it affects light transmission in water bodies and, consequently, the photosynthetic activity of aquatic biota .

Adsorption Kinetics

The adsorption behavior of AR88 on various substrates can be studied to understand the kinetics involved. This includes examining factors like pH, adsorbent dosage, and contact time, which are critical for designing effective water treatment systems .

Desorption and Recycling

Investigations into the desorption of AR88 using agents like NaOH have shown promising results, with a success rate of 93.8% . This research is vital for recycling processes and sustainable waste management .

Industrial Wastewater Management

Lastly, AR88’s role in industrial wastewater management is significant. Studies focus on the development of cost-effective and efficient methods to treat large volumes of wastewater containing AR88 and other similar dyes .

Safety And Hazards

Future Directions

properties

IUPAC Name |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZQSRCLLIPAEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041714 | |

| Record name | C.I. Acid Red 88, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid red 88 | |

CAS RN |

1658-56-6 | |

| Record name | Acid Red 88 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 88, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4(-2-hydroxy-1-naphthylazo)naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 88 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2135Z4K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of Acid Red 88?

A1: Acid Red 88 has a molecular formula of C20H13N2NaO7S2 and a molecular weight of 480.43 g/mol.

Q2: How does the structure of Acid Red 88 influence its interaction with other materials?

A2: Acid Red 88 possesses sulfonic acid groups, making it anionic and hydrophilic. [] This characteristic significantly influences its interactions with other materials, impacting its adsorption onto various surfaces. For instance, it exhibits a strong affinity for positively charged surfaces, such as cationic hydrogels. []

Q3: How does the number of sulfonic acid groups in Acid Red 88 affect its interaction with surfactants?

A4: Studies have shown that Acid Red 88, having two sulfonic acid groups, exhibits stronger binding to surfactant micelles compared to dyes with fewer sulfonic groups (Acid Red 13 and Acid Red 27). This suggests that the number of sulfonic acid groups directly correlates with the binding affinity of acid dyes to surfactants. []

Q4: What are some effective methods for removing Acid Red 88 from wastewater?

A4: Numerous methods have been investigated for the removal of Acid Red 88 from aqueous solutions, including:

- Adsorption: Utilizing various materials like calcined alunite [], peanut shell [], waste products from the phosphate industry [], and surfactant-modified bentonite [].

- Photocatalysis: Employing photocatalysts like TiO2 [, , ], ZnO nanoparticles [, ], and Ag-ZnO nanocomposites [] under UV or visible light irradiation.

- Advanced Oxidation Processes (AOPs): Implementing techniques like Fenton's reagent combined with ultrasound irradiation [], hydrodynamic cavitation [], and catalytic wet oxidation (CWAO) [].

- Electrocoagulation: Utilizing electrochemical methods with aluminum and iron electrodes to remove the dye from solution. []

- Biosorption: Utilizing natural materials like Azolla pinnata [], Azolla microphylla [], and Schizophyllum commune and Trametes versicolor fungi [] to remove AR88.

Q5: How does calcination affect the adsorption capacity of alunite for Acid Red 88?

A6: Calcination significantly enhances the adsorption capacity of alunite for AR88. This is attributed to the changes in alunite's physical and chemical properties during calcination, leading to a larger surface area and increased availability of active adsorption sites. []

Q6: Can Acid Red 88 be degraded using a combination of Fenton's reagent and ultrasound irradiation?

A7: Yes, combining Fenton's reagent and ultrasound irradiation proves highly effective for AR88 degradation. This approach yields better results than either method alone. [] The optimal conditions for degradation include specific concentrations of hydrogen peroxide (H2O2) and ferrous iron (Fe2+), a pH of 3.0, and an ultrasonic irradiation frequency of 40 kHz. []

Q7: How does pH affect the adsorption of Acid Red 88 onto different materials?

A8: The pH of the solution plays a crucial role in AR88 adsorption. For instance, calcined alunite exhibits optimal AR88 adsorption at lower pH values. [] Conversely, magnetic graphene oxide/cationic hydrogel nanocomposites demonstrate high AR88 adsorption capacities even in strongly alkaline solutions (pH > 10), highlighting the influence of surface charge interactions on adsorption. []

Q8: What is the role of rare earth ions in the sonolytic decolorization of Acid Red 88?

A9: Rare earth ions (REs), particularly Gd3+, enhance the sonolytic decolorization of AR88 in the presence of ultrasound and TiO2. This enhancement is attributed to the formation of a complex between REs and the dye molecule, which then adsorbs onto the TiO2 surface, facilitating degradation. []

Q9: Is Acid Red 88 biodegradable? What are the environmental concerns associated with it?

A9: Acid Red 88 is a recalcitrant dye, meaning it resists biodegradation. Its presence in wastewater is a major environmental concern as it can:

- Impart color to water bodies, hindering light penetration and disrupting aquatic ecosystems. []

- Degrade into potentially more hazardous intermediate compounds under anaerobic conditions. []

- Pose risks to human health through potential toxicity and bioaccumulation. [, ]

Q10: How can the environmental impact of Acid Red 88 be mitigated?

A10: Mitigating the environmental impact of AR88 involves a multi-pronged approach:

Q11: Have computational methods been used to study Acid Red 88?

A12: Yes, molecular dynamics simulations have been employed to investigate the interaction of AR88 with the AzrC azoreductase enzyme, providing insights into its biodegradation mechanism. [] This approach helps in understanding the structural features crucial for enzymatic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)